tert-butyl N-(5-chlorothiophen-3-yl)carbamate
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Overview
Description
tert-butyl N-(5-chlorothiophen-3-yl)carbamate: is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group attached to the 5-chlorothiophen-3-yl moiety .
Preparation Methods
The synthesis of tert-butyl N-(5-chlorothiophen-3-yl)carbamate typically involves the reaction of 5-chlorothiophene-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
tert-butyl N-(5-chlorothiophen-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the thiophene ring.
Scientific Research Applications
tert-butyl N-(5-chlorothiophen-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chlorothiophen-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
tert-butyl N-(5-chlorothiophen-3-yl)carbamate can be compared with other similar compounds such as:
- tert-butyl N-(5-chlorothiophen-2-yl)carbamate
- tert-butyl N-(5-bromothiophen-3-yl)carbamate
- tert-butyl N-(5-chloropyridin-3-yl)carbamate
These compounds share similar structural features but differ in their substituents and positions on the heterocyclic ring, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
tert-butyl N-(5-chlorothiophen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFYCGLRWHZNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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